molecular formula C10H10FNO2 B13614261 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one

Cat. No.: B13614261
M. Wt: 195.19 g/mol
InChI Key: OEDQQQRZOGJPOQ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their significant antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the use of readily available starting materials. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This unique structure may offer advantages in terms of potency, selectivity, and reduced resistance development compared to other oxazolidinones .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13)

InChI Key

OEDQQQRZOGJPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2COC(=O)N2)F

Origin of Product

United States

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